molecular formula C12H5Br5O B3026461 2,3',4,5',6-Pentabromodiphenyl ether CAS No. 446254-81-5

2,3',4,5',6-Pentabromodiphenyl ether

Cat. No.: B3026461
CAS No.: 446254-81-5
M. Wt: 564.7 g/mol
InChI Key: GVGNVZBJVFDAAO-UHFFFAOYSA-N
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Description

2,3',4,5',6-Pentabromodiphenyl ether is a brominated flame retardant belonging to the class of Polybrominated Diphenyl Ethers (PBDEs), which consist of 209 theoretically possible congeners . As an additive flame retardant, it is physically mixed into polymer matrices rather than being chemically bound, which allows it to migrate out into the environment over time . This characteristic makes it a significant subject of study for environmental scientists investigating the distribution and persistence of organic pollutants. Its primary mechanism of action involves the thermal lability of the carbon-bromine bond; when exposed to heat, the compound releases bromine radicals that intercept combustion radicals, thereby decreasing flame propagation and reducing heat and carbon monoxide production . Researchers utilize this congener to investigate the environmental behavior and health impacts of PBDEs, which are recognized as persistent organic pollutants (POPs) under the Stockholm Convention due to their resistance to degradation, bioaccumulative potential, and toxicity . Scientific studies are particularly focused on its potential role as an endocrine disruptor, with evidence suggesting it may interfere with hormonal signaling, including thyroid function, and impact neurobehavioral development . It is critical for research in metabolic and oncogenic pathways, as some PBDE congeners have been associated with alterations in glucose metabolism and have been investigated for their potential to influence cancer risk . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use. Appropriate safety precautions must be observed, as handling of this chemical requires training and the use of personal protective equipment.

Properties

IUPAC Name

1,3,5-tribromo-2-(3,5-dibromophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-7(14)3-9(2-6)18-12-10(16)4-8(15)5-11(12)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGNVZBJVFDAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)OC2=C(C=C(C=C2Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879929
Record name BDE-121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-81-5
Record name 2,3',4,5',6-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-121
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90879929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,5',6-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD19I1V03O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Reactions Analysis

2,3’,4,5’,6-Pentabromodiphenyl ether undergoes several types of chemical reactions, including:

Scientific Research Applications

Flame Retardants

The primary application of 2,3',4,5',6-pentabromodiphenyl ether has been as a flame retardant in various products:

  • Flexible Polyurethane Foam : Used in furniture and automotive seating, where it acts to reduce flammability.
  • Textiles : Incorporated into fabrics to enhance fire resistance.
  • Electronics : Used in circuit boards and casings to prevent ignition from overheating.

Construction Materials

BDE-100 has been utilized in construction materials such as:

  • Insulation Foam : Provides thermal insulation while reducing fire hazards.
  • Adhesives and Sealants : Enhances fire resistance in construction applications.

Environmental Concerns

Due to its persistence and potential for bioaccumulation, BDE-100 is classified as a persistent organic pollutant (POP). The compound has been detected in various environmental matrices, including soil, water bodies, and biota. Its usage has raised concerns regarding:

  • Toxicity to Aquatic Life : Studies indicate that BDE-100 is highly toxic to aquatic organisms, leading to regulatory scrutiny.
  • Human Health Risks : Potential endocrine disruption and neurobehavioral effects have been observed in animal studies.

Regulatory Status

Many countries have initiated bans or restrictions on the use of PBDEs due to their environmental impact and health risks. The Stockholm Convention on Persistent Organic Pollutants has led to the phasing out of many PBDEs, including BDE-100.

Gas Chromatography-Mass Spectrometry (GC-MS)

A sensitive method for detecting BDE-100 in environmental samples involves selective pressurized liquid extraction followed by GC-MS analysis. This method allows for the quantification of BDE-100 alongside other brominated flame retardants.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)
BDE-1006.95565.6405.6

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is also employed for the analysis of PBDEs in complex matrices such as human breast milk and biological tissues.

Environmental Impact Assessment

A study conducted in Australia assessed the levels of PBDEs, including BDE-100, found significant concentrations in human breast milk samples, indicating bioaccumulation through dietary sources.

Toxicological Studies

Research has shown that exposure to BDE-100 can lead to liver enzyme induction and neurodevelopmental changes in animal models. These findings underscore the need for continued monitoring and regulation.

Mechanism of Action

The mechanism of action of 2,3’,4,5’,6-Pentabromodiphenyl ether involves its interaction with biological systems, particularly the endocrine system. It can disrupt hormonal activities by mimicking or blocking hormone receptors, leading to various physiological effects. The compound’s persistence in the environment and bioaccumulation potential further exacerbate its impact .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between BDE-121 and other prominent PBDEs:

Congener Bromine Substitution Pattern Molecular Weight (g/mol) CAS Number Key Physicochemical Traits
BDE-121 2, 3', 4, 5', 6 564.68 446254-77-9 High steric hindrance due to ortho bromines; lower volatility compared to lower-brominated PBDEs
BDE-47 2, 2', 4, 4' 485.79 5436-43-1 High environmental mobility; dominant congener in human serum
BDE-99 2, 2', 4, 4', 5 564.68 60348-60-9 Neurotoxic effects in neonatal brain development ; moderate persistence in adipose tissue
BDE-100 2, 2', 4, 4', 6 564.68 446254-23-5 Slower metabolism due to ortho bromine at position 6; forms hydroxylated metabolites
BDE-153 2, 2', 4, 4', 5, 5' 643.58 68631-49-2 Higher bioaccumulation potential; associated with reduced cognitive function in children

Key Observations :

  • BDE-47 (tetrabromo) is the most prevalent in human serum (geometric mean: 20.5 ng/g lipid ), while BDE-121 is rarely detected in environmental or biological samples .
  • BDE-100 shares a similar molecular weight with BDE-121 but has distinct substitution (2,2',4,4',6), leading to unique metabolic pathways, including hydroxylation at the 2' and 4 positions .
  • Ortho bromines in BDE-121 and BDE-100 increase steric hindrance, reducing metabolic clearance compared to non-ortho-substituted congeners like BDE-47 .

Environmental Presence and Bioaccumulation

  • BDE-47, 99, 100, and 153 are widely detected in water, air, and biota. For example, BDE-47 constituted 56.2% of total PBDEs in Japanese adipose tissue in 2000 .

Toxicological Profiles

  • Neurotoxicity: BDE-99 causes permanent neurotoxic effects during neonatal brain development in rodents .
  • Metabolism: BDE-100 is metabolized by CYP2B6 into hydroxylated metabolites (e.g., 3-OH-BDE-100), which may exhibit endocrine-disrupting activity .

Regulatory Status

  • BDE-47, 99, 100, and 153 are restricted under the Stockholm Convention due to persistence and toxicity .

Q & A

Q. How do recycling practices complicate regulatory compliance for PBDEs?

  • Case Study : Recycling of e-waste releases PBDEs into secondary markets, bypassing Stockholm Convention restrictions .
  • Policy Gaps : Lack of standardized inventory methods for PBDE stockpiles hinders enforcement .
  • Research Needs : Develop non-destructive detection techniques for PBDEs in recycled plastics .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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